molecular formula C16H23NO2 B584996 O-Desmethyl Venlafaxine Cyclic Impurity CAS No. 1346601-55-5

O-Desmethyl Venlafaxine Cyclic Impurity

Número de catálogo: B584996
Número CAS: 1346601-55-5
Peso molecular: 261.365
Clave InChI: ATFIYOVTHWDOQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desmethyl Venlafaxine Cyclic Impurity is a cyclic impurity of O-Desmethylvenlafaxine . It is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .


Molecular Structure Analysis

The molecular formula of this compound is C16H23NO2 . It has a molecular weight of 261.36 . The structure contains a total of 42 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Efficacy

O-Desmethylvenlafaxine (ODV) is a metabolite of venlafaxine and shares similar pharmacological properties, primarily acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). The distinct pharmacological profile of ODV and venlafaxine, including their differential serotonergic and noradrenergic activity, has been a subject of interest. Clinical trials have demonstrated their efficacy in treating major depressive disorder (MDD) at certain dosage ranges, indicating their therapeutic potential. However, their moderate efficacy in treating MDD and a safety-tolerability profile similar to other SNRIs have been noted as limitations (Kamath & Handratta, 2008).

Pharmacokinetics and Therapeutic Drug Monitoring

The pharmacokinetics of venlafaxine and ODV, including their absorption, distribution, metabolism, and excretion, are critical for optimizing therapeutic outcomes. The monitoring of their levels in biological matrices like blood, saliva, and urine, is essential, especially when patients are co-medicated with other drugs that might interact with venlafaxine and ODV. Techniques like liquid-liquid extraction and solid-phase extraction have been employed for the extraction of venlafaxine and ODV from these matrices, ensuring accurate therapeutic drug monitoring (TDM) (Couderc et al., 2021); (Dziurkowska & Wesołowski, 2013).

Genetic Considerations in Treatment

The variability in response to antidepressants like venlafaxine and ODV is significantly influenced by genetic factors. Pharmacogenetic studies have identified certain genetic polymorphisms as potential predictors of treatment efficacy and tolerance to these drugs. These insights are crucial for individualizing pharmacotherapy and optimizing treatment outcomes for patients, highlighting the importance of incorporating pharmacogenetic knowledge into clinical decisions (Suwała et al., 2019).

Drug Interaction and Safety Profile

Understanding the drug interaction potential of antidepressants like venlafaxine and ODV is paramount for ensuring patient safety. Studies have focused on their interactions with the cytochrome P450 enzyme system, revealing their potential for drug-drug interactions and the implications for clinical practice. Venlafaxine has been shown to have a low potential for drug interactions at various CYP enzymes, which is a significant consideration in its clinical use and patient management (Ereshefsky & Dugan, 2000).

Mecanismo De Acción

Target of Action

O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, primarily targets the serotonin and norepinephrine transporters (SERT and NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to SERT and NET. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is similar to that of its parent compound, venlafaxine, and its active metabolite, desvenlafaxine .

Biochemical Pathways

By inhibiting SERT and NET, this compound affects the serotonergic and noradrenergic pathways. Increased levels of serotonin and norepinephrine in the synaptic cleft lead to enhanced neurotransmission, which is associated with improved mood and reduced symptoms of depression. These pathways are crucial in the regulation of mood, anxiety, and overall emotional balance .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily through conjugation by UGT isoforms and, to a lesser extent, oxidative metabolism by CYP3A4 and CYP2C19. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved synaptic plasticity. At the cellular level, these changes contribute to the alleviation of depressive symptoms and improved mood regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs that affect the same metabolic pathways (e.g., CYP3A4 inhibitors) can alter its pharmacokinetics and overall efficacy .

Propiedades

IUPAC Name

4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIYOVTHWDOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.